

Spectral Analysis of Benzyl 4-methylenepiperidine-1-carboxylate: A Technical Overview

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Compound of Interest

Compound Name: *Benzyl 4-methylenepiperidine-1-carboxylate*

Cat. No.: B167230

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data and general experimental protocols for the characterization of **Benzyl 4-methylenepiperidine-1-carboxylate**. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the expected spectral characteristics and provides standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **Benzyl 4-methylenepiperidine-1-carboxylate** is presented in the table below.

Property	Value
Molecular Formula	C ₁₄ H ₁₇ NO ₂
Molecular Weight	231.29 g/mol
CAS Number	138163-12-9
Appearance	Colorless to light yellow liquid
Boiling Point	146 °C at 1 Torr
Density	1.11 ± 0.1 g/cm ³ (Predicted)

Spectral Data Summary

While specific experimental spectral data is not widely available in the public domain, the following tables summarize the expected signals based on the chemical structure of **Benzyl 4-methylenepiperidine-1-carboxylate**. These predictions are based on standard chemical shift values and fragmentation patterns.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.35	m	5H	Ar-H
~5.15	s	2H	O-CH ₂ -Ph
~4.80	s	2H	C=CH ₂
~3.50	t	4H	N-(CH ₂) ₂
~2.25	t	4H	C-(CH ₂) ₂ -C=

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~155	C=O (Carbamate)
~145	C=CH ₂
~137	Ar-C (Quaternary)
~128.5	Ar-CH
~128	Ar-CH
~127.5	Ar-CH
~109	C=CH ₂
~67	O-CH ₂ -Ph
~45	N-(CH ₂) ₂
~35	C-(CH ₂) ₂ -C=

IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~3030	C-H stretch (Aromatic)
~2950	C-H stretch (Aliphatic)
~1700	C=O stretch (Carbamate)
~1650	C=C stretch (Alkene)
~1420	C-N stretch
~1240	C-O stretch

MS (Mass Spectrometry) Data (Predicted)

m/z	Fragment
231	$[M]^+$ (Molecular Ion)
149	$[M - C_6H_5CH_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a compound such as **Benzyl 4-methylenepiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.

- Use a pulse angle of 45 degrees.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

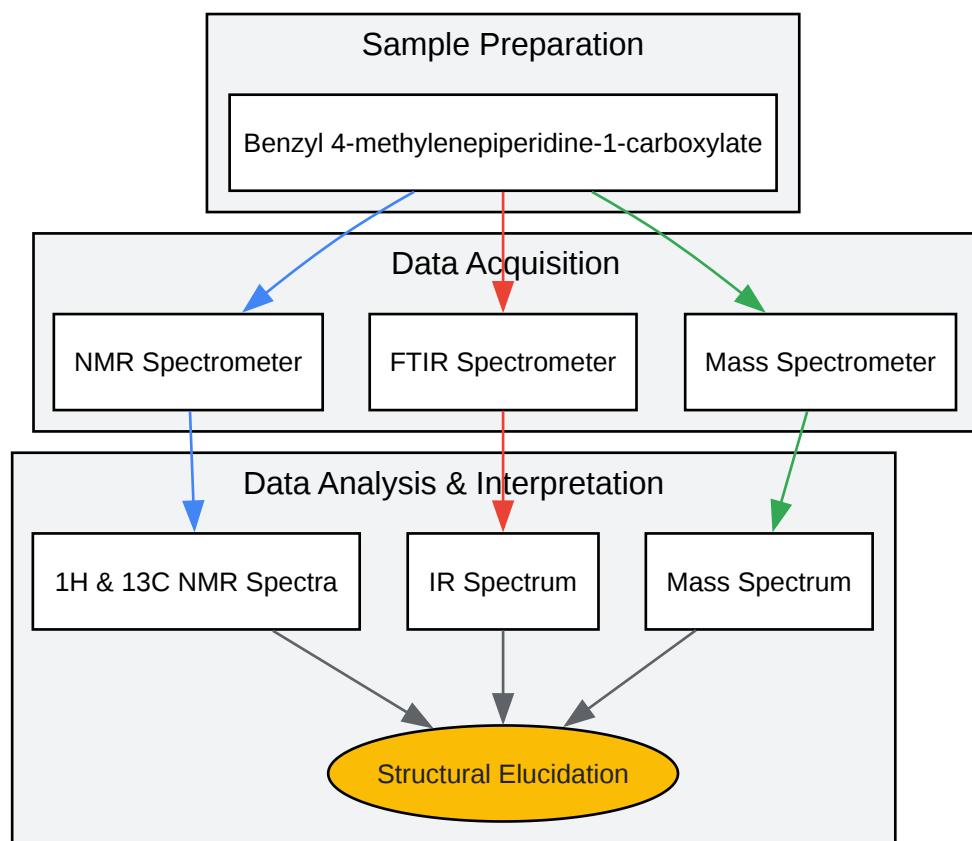
- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 μ L/min).
 - LC-MS: Alternatively, inject the sample onto a liquid chromatography column for separation prior to introduction into the mass spectrometer.
 - Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

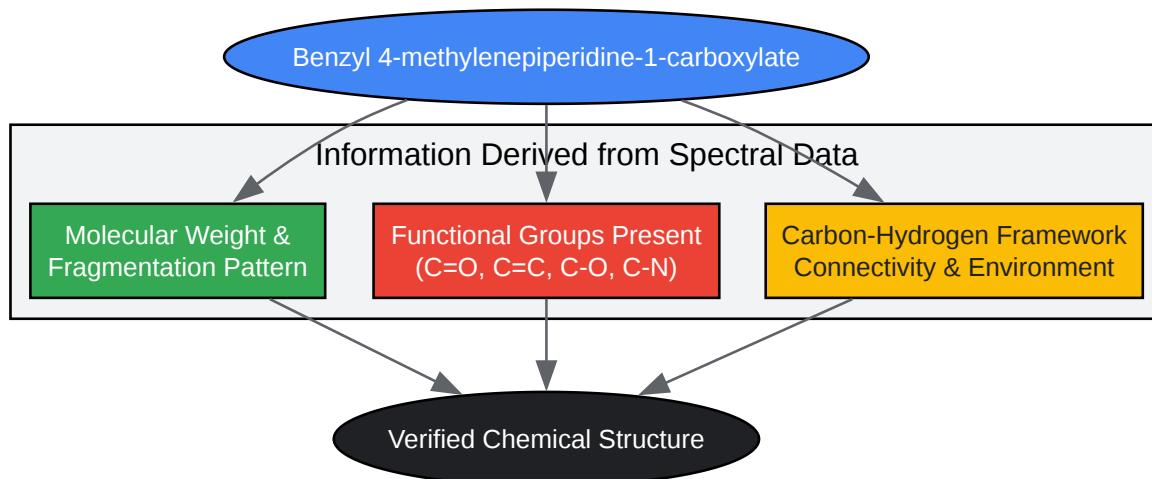
Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between different spectroscopic techniques in molecular characterization.



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Caption: Workflow for Spectral Data Acquisition and Analysis.



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Caption: Logical Relationship of Spectral Data for Structural Verification.

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